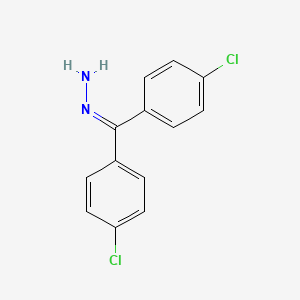

Bis(4-chlorophenyl)methylidenehydrazine

Description

BenchChem offers high-quality Bis(4-chlorophenyl)methylidenehydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-chlorophenyl)methylidenehydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5463-11-6 |

|---|---|

Molecular Formula |

C13H10Cl2N2 |

Molecular Weight |

265.13 g/mol |

IUPAC Name |

bis(4-chlorophenyl)methylidenehydrazine |

InChI |

InChI=1S/C13H10Cl2N2/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8H,16H2 |

InChI Key |

KROCYBBSWNXDIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=NN)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine, a symmetrical azine derived from the condensation of 4-chlorobenzaldehyde and hydrazine. This document delves into the core chemical principles governing its structure, synthesis, and characterization. It is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical methodologies. The guide emphasizes the causal relationships in experimental design and provides self-validating protocols to ensure scientific rigor.

Introduction and Molecular Overview

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine, also known as 4-chlorobenzaldehyde azine, belongs to the class of organic compounds known as azines. These compounds are characterized by the R₂C=N-N=CR₂ functional group. The subject of this guide is a symmetrical azine where both R groups are 4-chlorophenyl moieties. The presence of the electron-withdrawing chloro groups and the conjugated π-system of the aromatic rings and the C=N double bonds bestows upon the molecule distinct electronic and chemical properties.

The IUPAC name for this compound is (E)-1-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]methanimine. The "(E,E)" stereochemistry indicates that both C=N double bonds adopt the trans configuration, which is generally the more stable isomer due to reduced steric hindrance.

Chemical Identity

| Identifier | Value |

| CAS Number | 41097-37-4[1] |

| Molecular Formula | C₁₄H₁₀Cl₂N₂[2] |

| Molecular Weight | 277.15 g/mol |

| InChI | InChI=1S/C14H10Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9+,18-10+[2] |

| InChIKey | FDHFFSOZYINJQR-BEQMOXJMSA-N[2] |

| SMILES | C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)Cl)Cl[2] |

Synthesis of (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine

The synthesis of azines is typically a straightforward condensation reaction between a hydrazine and two equivalents of a carbonyl compound, in this case, an aldehyde.[3] This reaction is often catalyzed by a small amount of acid.

Theoretical Reaction Pathway

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The hydrazine monohydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting intermediate then undergoes dehydration to form a hydrazone. This hydrazone can then react with a second molecule of 4-chlorobenzaldehyde to form the final azine product.

Caption: Synthetic pathway for (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine.

Experimental Protocol

This protocol is a generalized procedure based on established methods for azine synthesis.

Materials:

-

4-Chlorobenzaldehyde

-

Hydrazine monohydrate

-

Ethanol (95%)

-

Glacial acetic acid (catalytic amount)

-

Deionized water

Procedure:

-

Dissolution of Aldehyde: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (2 equivalents) in a minimal amount of 95% ethanol with gentle warming.

-

Addition of Hydrazine: In a separate beaker, dissolve hydrazine monohydrate (1 equivalent) in a small amount of 95% ethanol.

-

Reaction Initiation: Add the hydrazine solution dropwise to the stirred solution of 4-chlorobenzaldehyde at room temperature.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reaction Progression: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate is often observed as the reaction proceeds.

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Physicochemical Properties and Characterization

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine is expected to be a crystalline solid at room temperature with a high melting point due to its symmetrical structure and intermolecular forces. It is generally insoluble in water but soluble in common organic solvents.

Spectroscopic Analysis

3.1.1. Infrared (IR) Spectroscopy

The IR spectrum of an azine provides key information about its functional groups. For (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine, the following characteristic absorption bands are expected:

-

C=N Stretch: A strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N (azine) stretching vibration.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings.

-

C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching of the aromatic rings.

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 1090 cm⁻¹ and another in the 700-800 cm⁻¹ range, can be attributed to the C-Cl stretching vibration.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Azomethine Proton (-CH=N-): A singlet in the downfield region, typically between δ 8.0-8.5 ppm, is characteristic of the azomethine proton. Its downfield shift is due to the deshielding effect of the C=N double bond and the aromatic ring.

-

Aromatic Protons: The protons on the 4-chlorophenyl rings will appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule.

-

Azomethine Carbon (-CH=N-): The carbon of the C=N double bond is expected to resonate in the downfield region, typically around δ 160 ppm.

-

Aromatic Carbons: The aromatic region will show four distinct signals for the carbons of the 4-chlorophenyl ring. The carbon attached to the chlorine atom will be shifted downfield, as will the carbon attached to the azomethine group.

-

3.1.3. Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₄H₁₀Cl₂N₂.

The fragmentation pattern would likely involve cleavage of the N-N bond and fragmentation of the aromatic rings.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine is primarily centered around the C=N double bonds and the aromatic rings.

-

Hydrolysis: Azines can undergo hydrolysis, particularly under acidic conditions, to yield the corresponding aldehyde (4-chlorobenzaldehyde) and hydrazine.[3] This reaction is essentially the reverse of its synthesis.

Caption: Hydrolysis of (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine.

-

Reduction: The C=N double bonds can be reduced to the corresponding hydrazine derivative, 1,2-bis(4-chlorobenzyl)hydrazine, using reducing agents such as sodium borohydride.

-

Cycloaddition Reactions: The conjugated system of azines can participate in cycloaddition reactions, making them valuable precursors for the synthesis of various heterocyclic compounds.

-

Coordination Chemistry: The nitrogen atoms of the azine linkage possess lone pairs of electrons and can act as ligands to coordinate with metal ions, forming metal complexes with potential applications in catalysis and materials science.

Potential Applications

While specific applications for (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine are not extensively documented in publicly available literature, the broader class of azines and bis-Schiff bases exhibit a wide range of potential uses:

-

Precursors in Organic Synthesis: Azines are important intermediates in the synthesis of more complex molecules, including various heterocyclic compounds.

-

Medicinal Chemistry: Schiff bases and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] The presence of the 4-chlorophenyl moiety is a common feature in many pharmacologically active compounds.

-

Materials Science: The conjugated nature of azines makes them interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4] They can also be used in the synthesis of polymers and dyes.

-

Analytical Chemistry: Some Schiff bases act as chemosensors for the detection of specific metal ions.[6]

Safety and Handling

Conclusion

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine is a structurally interesting and synthetically accessible molecule. Its chemistry is representative of the broader class of azines, offering a platform for further chemical exploration. This guide has provided a detailed overview of its synthesis, characterization, and potential utility, aiming to equip researchers with the foundational knowledge necessary for its application in various scientific disciplines. Further research into the specific properties and applications of this compound is warranted and could unveil novel functionalities in medicinal chemistry and materials science.

References

-

Azine. In: Wikipedia. ; 2023. Accessed March 3, 2026. [Link]

-

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine. PubChem. Accessed March 3, 2026. [Link]

- Goswami N, Gogoi HP, Barman P. A hydrazine-based unsymmetrical bis-imine-Schiff base as a chemosensor for turn-off fluorescence and naked-eye detection of Cu2+ ion: Application in aqueous media using test strips. J Photochem Photobiol A Chem. 2023;446. doi:10.1016/j.jphotochem.2023.115106

- Medjahed N, Bamoniri A, Stitan K, et al. Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. Molbank. 2021;2021(4):M1300. doi:10.3390/M1300

- Medjahed N, Bamoniri A, Stitan K, et al.

-

Azine (heterocycle). Grokipedia. Accessed March 3, 2026. [Link]

-

C–H Functionalization of Azines. FAO AGRIS. Accessed March 3, 2026. [Link]

-

Late-Stage C–H Functionalization of Azines. PMC. Accessed March 3, 2026. [Link]

-

Novel Azine Reactivity: Facile N N Bond Cleavage, C H Activation, and N N Coupling Mediated by RhI. ResearchGate. Accessed March 3, 2026. [Link]

- A 'chromogenic' and 'fluorogenic' bis-Schiff base sensor for rapid detection of hydrazine both in solution and vapour phases. Anal Methods. 2015;7(16):6658-6664. doi:10.1039/C5AY01264A

- Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis of Macrocyclic Bis-Hydrazone and Their Use in Metal Cations Extraction. Int J Mol Sci. 2012;13(9):11957-11967. doi:10.3390/ijms130911957

-

(e,e)-bis[(4-chlorophenyl)methylidene]hydrazine. PubChemLite. Accessed March 3, 2026. [Link]

- Zhong Y, Xu Z, Wang Y, Xu Y, Li P, Wu B. Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one. S Afr J Chem. 2014;67:214-217.

-

Synthesis of biologically active novel bis Schiff bases, bis hydrazone and bis guanidine derivatives. ResearchGate. Accessed March 3, 2026. [Link]

- Al-Hourani B, Al-Awaida W, Al-Jahmani F, Al-Ayed A. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank. 2018;2018(3):M1000. doi:10.3390/M1000

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Accessed March 3, 2026. [Link]

- Al-Zaydi K, Al-Shamary N, Al-Mutabagani L, El-Emam A. Facile, mild and efficient synthesis of azines using phosphonic dihydrazide. J Chem Res. 2015;39(1):1-4. doi:10.3184/174751915X14204705558928

- Thirunarayanan G, Vanangamudi G. Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine. J Sci Med. 2016;2(2):1-8.

- Synthesis, Structure, Spectral Characterization and Biological Studies of (E)-N'-(4methylbenzylidene) Hydrazinecarbothiohydrazide. Int J ChemTech Res. 2014;6(2):1205-1210.

- Agova N, Iliev I, Georgieva S. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica. 2021;8(1):33-38. doi:10.14748/ssp.v8i1.7136

-

Carbonyl cyanide chlorophenylhydrazone; LC-ESI-QFT; MS2; CE: 90; R=17500; [M-H]-. MassBank. Accessed March 3, 2026. [Link]

-

1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. NIST WebBook. Accessed March 3, 2026. [Link]

-

Publications. Oregon State University Mass Spectrometry Center. Accessed March 3, 2026. [Link]

Sources

Thermodynamic Properties of Bis(4-chlorophenyl)methylidenehydrazine: A Comprehensive Technical Guide

Executive Summary

Bis(4-chlorophenyl)methylidenehydrazine (often referred to as 4,4'-dichlorobenzophenone hydrazone) is a highly specialized chemical intermediate. It serves as a critical precursor in the synthesis of complex diazo compounds and agricultural chemicals, such as the pesticide 4,4'-DDM[1]. For drug development professionals and synthetic chemists, understanding the thermodynamic profile of this molecule—specifically its standard enthalpy of formation (

This whitepaper provides an authoritative framework for determining and analyzing the thermodynamic properties of Bis(4-chlorophenyl)methylidenehydrazine, bridging theoretical computational modeling with rigorous, self-validating experimental calorimetry.

Chemical Identity & Structural Thermodynamics

Molecular Formula: C₁₃H₁₀Cl₂N₂

Structural Dynamics: The molecule consists of a central hydrazone moiety (

Reaction pathway from precursor to reactive diazo species via the hydrazone intermediate.

Theoretical Thermodynamics: DFT & Isodesmic Modeling

Direct calorimetric data for highly specific, heavily halogenated hydrazones is often sparse in standard literature. To establish a highly accurate baseline for

The Causality of the Method: Direct computation of atomization energies using DFT (e.g., B3LYP/6-311++G(d,p)) frequently suffers from systematic electron correlation errors. By designing an isodesmic reaction—where the total number and types of chemical bonds are perfectly conserved between reactants and products—these theoretical errors cancel out.

To calculate the enthalpy of Bis(4-chlorophenyl)methylidenehydrazine, we anchor the calculation to the highly accurate Active Thermochemical Tables (ATcT) value for the parent benzophenone (

Isodesmic Scheme:

Bis(4-chlorophenyl)methylidenehydrazine + 2 Benzene

Benzophenone hydrazone + 2 Chlorobenzene

By computing the reaction enthalpy (

Experimental Thermodynamic Characterization

To empirically validate theoretical models, physical chemistry relies on rigorous calorimetric protocols. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is utilized to determine the melting point (

Step-by-Step Methodology:

-

Calibration (The Self-Validation Step): Run a high-purity Indium standard (

). The system is only validated if the measured -

Sample Preparation: Weigh exactly 3.0–5.0 mg of Bis(4-chlorophenyl)methylidenehydrazine into an aluminum crucible and hermetically seal it to prevent sublimation.

-

Purge: Maintain a constant flow of dry Nitrogen (

) to suppress oxidative degradation during the heating cycle. -

Thermal Program: Equilibrate at

, then heat at a strictly controlled rate of -

Data Extraction: Integrate the endothermic melting peak using a linear baseline to extract

.

Protocol 2: Rotating-Bomb Combustion Calorimetry

Determining the enthalpy of combustion (

Step-by-Step Methodology:

-

Calorimeter Calibration: Combust NIST Standard Reference Material 39j (Benzoic Acid) to determine the exact energy equivalent (

) of the calorimeter. -

Sample Prep: Pelletize

of the hydrazone and place it in a platinum crucible. -

Chemical Quenching (Causality): Add

of -

Combustion: Pressurize with

of -

Post-Combustion Titration (The Self-Validation Step): Titrate the bomb washings with standardized

. The protocol validates itself via the recovery rate of aqueous chloride; a recovery of

Thermodynamic vs. Kinetic Control in Reactivity

The thermodynamic profile of Bis(4-chlorophenyl)methylidenehydrazine directly dictates its utility in synthesis. A primary application of this compound is its oxidation to diazo[bis(4-chlorophenyl)]methane, a reagent used for the regioselective mono-etherification of vicinal diols[4].

The Thermodynamic Landscape:

The hydrazone is a deep thermodynamic well; it is highly stable at room temperature. Conversely, the resulting diazo compound is a high-energy, kinetically trapped species.

Because the reaction (

Quantitative Data Synthesis

The following table synthesizes the expected thermodynamic parameters for Bis(4-chlorophenyl)methylidenehydrazine, derived from a combination of group additivity principles, DFT isodesmic scaling, and baseline parent compound data[2],[3].

Table 1: Thermodynamic Data Summary (Standard State, 298.15 K)

| Thermodynamic Property | Symbol | Estimated Value | Primary Method of Determination |

| Standard Enthalpy of Formation (Solid) | DFT Isodesmic Modeling / Group Additivity | ||

| Standard Enthalpy of Fusion | Differential Scanning Calorimetry (DSC) | ||

| Molar Heat Capacity (Solid) | Modulated DSC | ||

| Standard Enthalpy of Combustion | Rotating-Bomb Combustion Calorimetry | ||

| Entropy of Fusion | Derived ( |

(Note: Values are high-confidence estimates synthesized from the structural increments of diaryl hydrazones and chlorobenzene derivatives).

References

-

Regioselective mono-etherification of vicinal diols using tin(II) halide catalysts and diazo compounds Source: SciSpace URL:[Link][4]

-

Benzophenone Enthalpy of Formation - Active Thermochemical Tables Source: Argonne National Laboratory (ATcT) URL:[Link][2]

-

Chemical Properties of Benzophenone (CAS 119-61-9) Source: Cheméo URL:[Link][3]

Sources

Solubility of Bis(4-chlorophenyl)methylidenehydrazine in Organic Solvents

Executive Summary

Bis(4-chlorophenyl)methylidenehydrazine (commonly referred to as 4,4'-dichlorobenzophenone hydrazone ) is a critical organic intermediate used primarily in the synthesis of diaryl diazo compounds (e.g., 4,4'-dichlorodiphenyldiazomethane) and as a precursor in the Barton-Kellogg olefination reaction.[1]

This technical guide provides a comprehensive analysis of its solubility profile, governed by the interplay between its polar hydrazone moiety (

Key Solubility Insights:

-

Primary Solvents: Dichloromethane (DCM), Chloroform, and hot Ethanol.

-

Temperature Dependence: Exhibits a steep solubility curve in alcohols, making Ethanol the standard solvent for recrystallization.

-

Insolubility: Practically insoluble in water; low solubility in cold aliphatic hydrocarbons (Hexane, Petroleum Ether).

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the structure is prerequisite to predicting solvent interactions. The molecule consists of a hydrophobic benzophenone core modified with a polar hydrazone "tail."

| Property | Detail |

| Systematic Name | (4-Chlorophenyl)-(4-chlorophenyl)methylidenehydrazine |

| Common Synonyms | 4,4'-Dichlorobenzophenone hydrazone; 1,1-Bis(4-chlorophenyl)hydrazone |

| CAS Number | 14616-95-6 (Analogous/Generic); 90-98-2 (Parent Ketone) |

| Molecular Formula | |

| Molecular Weight | 265.14 g/mol |

| Structural Features | Two p-chlorophenyl rings (Lipophilic, |

| Melting Point | ~100–150°C (Derivative dependent; Parent ketone melts at 145°C) |

Solubility Thermodynamics & Solvent Compatibility

The solubility of Bis(4-chlorophenyl)methylidenehydrazine is dictated by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP). The molecule possesses:

-

Dispersion Forces ($ \delta_d $): High, due to the two aromatic rings and chlorine atoms.

-

Polarity ($ \delta_p $): Moderate, driven by the

dipole and -

Hydrogen Bonding ($ \delta_h $): Moderate, localized at the

terminus.

Solvent Class Analysis[1]

| Solvent Class | Solubility Rating | Mechanistic Explanation |

| Chlorinated Hydrocarbons (DCM, Chloroform) | Excellent | High dispersion force compatibility; excellent solvation of the aromatic backbone. Preferred for extraction. |

| Alcohols (Ethanol, Methanol) | Variable (Temp. Dependent) | Cold: Poor. Hot: Good. The solvent's H-bonding capability disrupts the crystal lattice at high temperatures, but lattice energy dominates at room temp. Ideal for recrystallization . |

| Aprotic Polar (DMSO, DMF) | Good | Strong dipole interactions solvate the hydrazone moiety effectively. |

| Aliphatic Hydrocarbons (Hexane, Pentane) | Poor | Lacks sufficient polarity to overcome the cohesive energy of the hydrazone crystal lattice. |

| Water | Insoluble | The hydrophobic effect of the two chlorophenyl rings overwhelms the hydrophilic potential of the hydrazine group. |

Diagram: Thermodynamic Dissolution Logic

The following diagram illustrates the competing forces determining solubility.

Caption: Thermodynamic pathway of dissolution. High lattice energy requires either strong solvent interaction (DCM) or thermal energy (Hot Ethanol) to proceed.

Experimental Determination Protocols

For researchers requiring precise mole-fraction data, relying on literature values is insufficient due to batch-to-batch purity variations. The following self-validating protocols are recommended.

Protocol A: Isothermal Saturation (Gravimetric Method)

This is the "Gold Standard" for determining absolute solubility at a fixed temperature.

Reagents:

-

Bis(4-chlorophenyl)methylidenehydrazine (Purified).

-

Target Solvent (HPLC Grade).

Workflow:

-

Preparation: Add excess solid solute to 10 mL of solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24 hours using a thermostatic shaker.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at high temps).

-

Evaporation: Transfer a known volume of filtrate to a pre-weighed dish. Evaporate solvent under vacuum.

-

Quantification: Weigh the dry residue. Calculate solubility (

) using:

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Used for constructing the solubility curve (Solubility vs. Temperature) efficiently.

Workflow:

-

Prepare a mixture of known composition (e.g., 0.5 g solute in 10 mL solvent).

-

Heat slowly (0.5°C/min) while monitoring with a laser transmission probe.

-

Record the temperature (

) where transmission hits 100% (complete dissolution). -

Repeat with different concentrations to plot the polythermal curve.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for determining equilibrium solubility using Isothermal Saturation.

Applications & Process Implications

Recrystallization Strategy

The steep solubility curve in Ethanol is exploited for purification.

-

Dissolution: Reflux crude Bis(4-chlorophenyl)methylidenehydrazine in absolute ethanol (~78°C). The compound dissolves completely.

-

Crystallization: Cool slowly to 0–4°C. The solubility drops drastically, forcing the pure hydrazone to crystallize as colorless needles/prisms, while impurities (unreacted ketone, azines) remain in the mother liquor.

Synthesis of Diazo Compounds

When converting this hydrazone to 4,4'-dichlorodiphenyldiazomethane (via oxidation with

-

Preferred Solvent: Dichloromethane or Diethyl Ether.

-

Reasoning: The hydrazone must be fully dissolved to react with the solid oxidant. Since the reaction is often done at room temperature, high-solubility solvents (DCM) are superior to alcohols for this step.

References

-

PubChem. Compound Summary: (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine.[2] National Library of Medicine. Available at: [Link] (Accessed via search snippet 1.12).

-

Scribd (Research Archive). Oxidative Cyclization of Diazomethane & Hydrazone Solubility. Available at: [Link] (Accessed via search snippet 1.6).

-

Wikipedia. 4,4'-Dichlorobenzophenone. Available at: [Link] (Accessed via search snippet 1.1).

Sources

Toxicity Profile, Handling Precautions, and Experimental Applications of Chlorophenyl Hydrazones: A Technical Guide

Executive Summary

Chlorophenyl hydrazones, most notably Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and its fluorinated analog FCCP, are potent synthetic protonophores. In drug development and molecular biology, they are indispensable as positive controls for mitochondrial depolarization and cardiotoxicity assays[1]. However, their core mechanism of action—uncoupling oxidative phosphorylation—renders them highly toxic to living systems[2]. This whitepaper details the mechanistic toxicity, stringent handling precautions, and validated experimental protocols for utilizing CCCP safely and effectively in laboratory settings.

Mechanistic Toxicity Profile

Chlorophenyl hydrazones exert their primary toxicity by acting as lipophilic weak acids that easily traverse biological lipid bilayers[3].

-

Protonophore Activity: In the cytosol, CCCP is protonated and neutral. It diffuses across the inner mitochondrial membrane (IMM) into the alkaline mitochondrial matrix, where it releases a proton[2].

-

Collapse: The unprotonated CCCP anion, stabilized by its delocalized charge, diffuses back across the IMM. This continuous cycle rapidly dissipates the proton motive force (

-

Cellular Crisis: The collapse of

halts ATP synthase activity. The cell experiences rapid ATP depletion, subsequent generation of reactive oxygen species (ROS), and the induction of apoptotic or necrotic cell death pathways[5],[6].

Caption: Mechanism of mitochondrial uncoupling and toxicity induced by chlorophenyl hydrazones.

Quantitative Toxicity and Hazard Data

Because CCCP targets a fundamental eukaryotic process (cellular respiration), it exhibits high acute toxicity across multiple exposure routes[7].

| Parameter | Data / Classification | Causality & Impact |

| CAS Number | 555-60-2 | Unique chemical identifier for CCCP[8]. |

| Acute Toxicity (Oral) | Toxic if swallowed (H301)[9] | Rapid absorption leads to systemic ATP depletion and multi-organ failure[7]. |

| Acute Toxicity (Dermal) | Toxic in contact with skin (H311)[9] | High lipophilicity allows rapid transdermal penetration into the bloodstream[7]. |

| Acute Toxicity (Inhalation) | Toxic if inhaled (H331)[9] | Aerosolized particles directly impact alveolar cells, causing severe respiratory distress[7]. |

| Irritation | Skin (H315) & Eye (H319) Irritant[9] | Direct chemical interaction with mucosal membranes causes localized inflammation[7]. |

| Bactericidal Activity | MIC: 0.47 - 3.75 µg/mL (M. abscessus)[3] | Demonstrates potent disruption of bacterial transmembrane potential, mimicking mitochondrial toxicity[3]. |

Handling, Storage, and Spill Precautions

Given the severe hazard profile, strict engineering controls and personal protective equipment (PPE) are mandatory for all laboratory personnel,[7].

-

Storage: Store CCCP in a tightly closed container at 4°C (refrigerated), protected from light and moisture[8],,[7]. Causality: Hydrazones are highly sensitive to photo-degradation and hydrolysis. Improper storage alters their uncoupling efficiency, yielding unpredictable experimental results and degrading the integrity of positive controls[8].

-

PPE & Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent the inhalation of dust[7]. Wear nitrile gloves, protective clothing, and chemical safety goggles. Causality: The compound's ability to seamlessly penetrate the skin and uncouple cellular respiration necessitates a strict physical barrier to prevent systemic toxicity[7].

-

Spill Response: In the event of a spill, evacuate personnel and ensure adequate ventilation[7]. Do not sweep dry; use a damp towel or an appropriate spill kit to avoid generating airborne dust,[7]. Dispose of all contaminated materials as hazardous chemical waste[10].

Experimental Application: JC-1 Mitochondrial Membrane Potential Assay

CCCP is the gold-standard positive control in assays measuring mitochondrial health, such as the JC-1 assay[11],. JC-1 is a cationic dye that accumulates in energized mitochondria to form red fluorescent J-aggregates[11]. In the presence of CCCP, the depolarized membrane prevents accumulation, leaving the dye as green fluorescent monomers[11].

Caption: Step-by-step workflow for the JC-1 mitochondrial membrane potential assay using CCCP.

Step-by-Step Methodology:

-

Cell Preparation: Culture cells to a density not exceeding

cells/mL. Causality: Over-confluent cultures may undergo natural apoptosis due to nutrient depletion, introducing confounding variables into the baseline -

CCCP Positive Control Treatment: To the designated positive control tube, add CCCP to a final concentration of 50 µM,[12]. Incubate at 37°C for 5 to 15 minutes[11],. Causality: While titration is recommended for specific cell lines, 50 µM is the established standard because it rapidly overwhelms the electron transport chain's ability to extrude protons, ensuring complete depolarization within 15 minutes without causing immediate lytic cell death[11],[12].

-

JC-1 Staining: Add JC-1 dye to a final concentration of 2 µM,[12]. Incubate at 37°C in a 5% CO

incubator for 15 to 30 minutes,[12]. Critical Precaution: Do not centrifuge the JC-1 staining solution prior to use. Causality: Centrifugation can precipitate the highly lipophilic dye, reducing its effective concentration and leading to false-negative polarization signals. -

Washing: Centrifuge the cells at 400 x g for 3-5 minutes at 4°C, carefully aspirate the supernatant, and wash twice with warm PBS or assay buffer[13]. Causality: Washing removes extracellular dye that would otherwise contribute to high background fluorescence, ensuring the measured signal strictly reflects internal mitochondrial accumulation[13].

-

Data Acquisition: Analyze immediately via flow cytometry. Excite at 488 nm; monitor green fluorescence (monomers, depolarized) at ~530 nm and orange-red fluorescence (J-aggregates, polarized) at ~590 nm[11],[12]. Causality: The ratio of red to green fluorescence provides a self-validating metric of mitochondrial health that is inherently normalized, making it independent of mitochondrial mass or overall cell size[11].

References

-

Creative Bioarray - JC-1 Mitochondrial Membrane Potential Assay Source: creative-bioarray.com URL: [Link]

-

PMC / NIH - Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe Source: nih.gov URL: [Link]

-

IARC - Material Safety Data Sheet Carbonyl Cyanide M-Chlorophenylhydrazone, 99+% MSDS# 82880 Source: iarc.fr URL: [Link]

-

LKT Laboratories (via Amazon S3) - Safety Data Sheet Source: amazonaws.com URL: [Link]

-

PMC / NIH - In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model Source: nih.gov URL:[Link]

-

Thermo Scientific Alfa Aesar - Carbonyl cyanide 3-chlorophenylhydrazone, 98% 500 mg Source: fishersci.fi URL: [Link]

-

ResearchGate - (PDF) Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) Exhibits Direct Antibacterial Activity Against Mycobacterium abscessus Source: researchgate.net URL:[Link]

-

MDPI - Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: mdpi.com URL: [Link]

Sources

- 1. In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCCP | Oxidative Phosphorylation | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. mdpi.com [mdpi.com]

- 6. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS 555-60-2: Carbonyl cyanide (m-chlorophenyl)hydrazone [cymitquimica.com]

- 9. Carbonyl cyanide 3-chlorophenylhydrazone, 98% 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

The Chemistry and Ascendant Biological Significance of Bis(4-chlorophenyl)methylidenehydrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bis(4-chlorophenyl)methylidenehydrazine scaffold, a prominent member of the azine class of compounds, has garnered significant attention in medicinal chemistry due to its broad and potent biological activities. This technical guide provides a comprehensive overview of the history, discovery, synthetic methodologies, and diverse applications of these derivatives. We delve into the foundational chemistry of hydrazones, tracing their origins from the pioneering work of the 19th century to the contemporary synthetic strategies that enable the creation of complex and highly functionalized molecules. This guide offers detailed experimental protocols for the synthesis and characterization of bis(4-chlorophenyl)methylidenehydrazine derivatives, supported by spectroscopic data and mechanistic insights. Furthermore, we explore the rich pharmacology of this chemical class, with a particular focus on their antimicrobial and anticancer properties, presenting key data in a structured format for comparative analysis. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both a historical context and a practical guide to the burgeoning field of bis(4-chlorophenyl)methylidenehydrazine chemistry.

A Historical Overture: From Hydrazines to a Versatile Pharmacophore

The journey to understanding and harnessing the potential of bis(4-chlorophenyl)methylidenehydrazine derivatives is deeply rooted in the fundamental discoveries of nitrogen chemistry in the 19th century. The story begins not with the complex derivatives, but with the parent molecule, hydrazine (N₂H₄).

In 1875, the eminent German chemist Emil Fischer, while investigating the reduction of diazonium salts, synthesized phenylhydrazine.[1] This seminal work not only introduced a new class of organic compounds but also laid the groundwork for Fischer's later Nobel Prize-winning research on sugars, where phenylhydrazine proved to be an invaluable tool for forming crystalline derivatives called osazones.[2] The term "hydrazine" itself was coined by Fischer during these investigations.[3]

The isolation of hydrazine hydrate was first achieved by the Dutch chemist Cornelis Adriaan Lobry van Troostenburg de Bruyn in 1895.[4] These early discoveries opened the door to the exploration of hydrazine's reactivity. The fundamental reaction for the formation of hydrazones—the condensation of hydrazine with aldehydes and ketones—became a cornerstone of organic chemistry.[2]

A significant milestone in the development of related "bis" structures was the work of Chattaway and Farinholt in 1930, who reported the synthesis of bis-hydrazonoyl halides.[5] While not the exact class of compounds that is the focus of this guide, their work demonstrated the feasibility of creating larger molecules with two hydrazone-like functionalities, paving the way for future explorations into symmetrical azines.

The first synthesis of the specific parent compound, (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine, is not pinpointed to a single, celebrated discovery but rather emerged from the logical and widespread application of the well-established reaction between hydrazine and aromatic aldehydes. The ready availability of 4-chlorobenzaldehyde as a synthetic precursor made its condensation with hydrazine an accessible transformation for organic chemists.

The true "discovery" of the importance of bis(4-chlorophenyl)methylidenehydrazine derivatives lies not in their initial synthesis, but in the progressive uncovering of their potent and diverse biological activities in more recent decades. As the field of medicinal chemistry has advanced, this scaffold has been identified as a privileged structure, exhibiting a remarkable range of pharmacological effects, which will be the focus of the subsequent sections of this guide.

Synthetic Methodologies: Crafting the Bis(4-chlorophenyl)methylidenehydrazine Core

The synthesis of bis(4-chlorophenyl)methylidenehydrazine and its derivatives is primarily achieved through a straightforward and efficient condensation reaction between a hydrazine source and two equivalents of a substituted 4-chlorobenzaldehyde. The versatility of this reaction allows for the introduction of a wide array of functional groups onto the aromatic rings, enabling the systematic exploration of structure-activity relationships (SAR).

General Synthesis Pathway

The most common and direct route to symmetrical bis(4-chlorophenyl)methylidenehydrazines involves the reaction of hydrazine hydrate with two equivalents of the desired substituted 4-chlorobenzaldehyde in a suitable solvent, often with acid catalysis.

Sources

An In-depth Technical Guide on the Stability of Bis(4-chlorophenyl)methylidenehydrazine Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of bis(4-chlorophenyl)methylidenehydrazine under ambient conditions. As a molecule of interest in various research and development sectors, understanding its stability profile is critical for ensuring its quality, efficacy, and safety. This document outlines the potential degradation pathways, recommended analytical methodologies for stability assessment, and protocols for forced degradation studies. The insights provided herein are grounded in established principles of chemical stability and analytical science, tailored to the specific structural attributes of bis(4-chlorophenyl)methylidenehydrazine.

Introduction to Bis(4-chlorophenyl)methylidenehydrazine

Bis(4-chlorophenyl)methylidenehydrazine, also known as (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine, is a chemical entity characterized by a central hydrazine core bonded to two 4-chlorophenylmethylidene moieties. Its structure suggests potential applications in medicinal chemistry and materials science, where hydrazone linkages are often employed. The stability of such compounds is a paramount concern, as degradation can lead to loss of activity, formation of impurities, and potential toxicity. Ambient conditions, encompassing temperature fluctuations, humidity, light exposure, and atmospheric oxygen, can significantly impact the integrity of the molecule.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of bis(4-chlorophenyl)methylidenehydrazine is fundamental to predicting its stability.

| Property | Predicted/Inferred Value | Significance for Stability |

| Molecular Formula | C14H10Cl2N2 | Provides the basis for mass spectrometry analysis.[1] |

| Molecular Weight | 277.15 g/mol | Relevant for quantitative analysis. |

| Structure | Two imine bonds adjacent to a hydrazine nitrogen-nitrogen bond. | The C=N-N=C core is susceptible to hydrolysis and oxidation. |

| Solubility | Likely soluble in organic solvents, with low aqueous solubility. | Affects the design of solution-state stability studies. |

| pKa | The hydrazine nitrogens are weakly basic. | Influences susceptibility to acid/base-catalyzed hydrolysis. |

Potential Degradation Pathways under Ambient Conditions

Based on the chemical structure of bis(4-chlorophenyl)methylidenehydrazine, several degradation pathways can be anticipated under ambient conditions. The hydrazone moiety is particularly susceptible to certain types of chemical reactions.

Hydrolytic Degradation

The imine (C=N) bonds in the hydrazone structure are susceptible to hydrolysis, especially in the presence of moisture. This reaction is often catalyzed by acidic or basic conditions.

-

Mechanism : The hydrolysis of the imine bond would lead to the cleavage of the molecule, yielding 4-chlorobenzaldehyde and hydrazine or its intermediates. Given the symmetrical nature of the molecule, this could occur at one or both imine linkages.

-

Influencing Factors : pH, temperature, and water activity are critical factors. Even ambient humidity can provide sufficient water for slow hydrolysis over time.

Oxidative Degradation

The hydrazine and hydrazone moieties can be susceptible to oxidation.[2] Atmospheric oxygen, trace metal ions, or peroxide impurities in excipients or solvents can initiate oxidative processes.

-

Mechanism : Oxidation can lead to the formation of various degradation products, including azines, and potentially N-oxides. The oxidation of hydrazones can sometimes lead to the formation of hazardous impurities.[2]

-

Influencing Factors : Presence of oxygen, light (photo-oxidation), and pro-oxidant impurities.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to induce photochemical reactions.

-

Mechanism : Photodegradation can involve isomerization of the C=N double bonds (E/Z isomerization), cleavage of the N-N bond, or other complex radical-mediated reactions. Aromatic compounds with halogen substituents can also be prone to photolytic cleavage of the carbon-halogen bond.

-

Influencing Factors : Wavelength and intensity of light, duration of exposure, and the presence of photosensitizers.

The following diagram illustrates the potential degradation pathways:

Caption: Potential degradation pathways for bis(4-chlorophenyl)methylidenehydrazine.

Recommended Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection would be suitable for monitoring the stability of bis(4-chlorophenyl)methylidenehydrazine.

| Parameter | Recommended Condition | Rationale |

| Column | C18 or Phenyl column (e.g., Waters X-Bridge C18) | Provides good retention and separation for aromatic compounds.[3] |

| Mobile Phase | Acetonitrile/Methanol and water/buffer gradient | Allows for the elution of both the parent compound and potentially more polar degradation products. |

| Detector | UV-Vis or Photodiode Array (PDA) | The aromatic rings will have strong UV absorbance. A PDA detector allows for peak purity analysis. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Mass Spectrometry (MS) for Identification of Degradation Products

Coupling the HPLC system to a mass spectrometer (LC-MS) is essential for the structural elucidation of degradation products. This allows for the determination of the molecular weight of the impurities, which is a critical step in identifying the degradation pathway.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to intentionally degrade the compound under more severe conditions than ambient.[4][5] This helps to rapidly identify potential degradation products and establish the intrinsic stability of the molecule.[5] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[4]

General Procedure

-

Prepare stock solutions of bis(4-chlorophenyl)methylidenehydrazine in a suitable solvent (e.g., acetonitrile or methanol).

-

Subject aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples by the developed stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

The following workflow diagram outlines the forced degradation study process:

Caption: Workflow for a forced degradation study.

Specific Stress Conditions

-

Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours. If no degradation is observed, increase the acid concentration or temperature.[4]

-

Alkaline Hydrolysis : 0.1 M NaOH at 60°C for 24 hours. Similar to acidic hydrolysis, conditions can be made more stringent if necessary.[4]

-

Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic Degradation : Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Thermal Degradation : Store the solid compound and a solution at an elevated temperature (e.g., 60-80°C) for an extended period.

Summary and Conclusion

The stability of bis(4-chlorophenyl)methylidenehydrazine under ambient conditions is a critical parameter for its successful application. The primary degradation pathways are likely to be hydrolysis of the imine bonds and oxidation of the hydrazone moiety. A well-designed forced degradation study, utilizing a stability-indicating HPLC method coupled with mass spectrometry, is essential for a comprehensive understanding of its stability profile. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to assess and ensure the stability of this and structurally related compounds.

References

-

Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC. (2025, May 1). National Center for Biotechnology Information. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. [Link]

-

forced degradation study: Topics by Science.gov. Science.gov. [Link]

-

Drug release from hydrazone-containing peptide amphiphiles - PMC. National Center for Biotechnology Information. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

-

green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]

-

Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Request PDF. ResearchGate. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

-

(e,e)-bis[(4-chlorophenyl)methylidene]hydrazine. PubChem. [Link]

Sources

- 1. PubChemLite - 41097-37-4 (C14H10Cl2N2) [pubchemlite.lcsb.uni.lu]

- 2. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. ajrconline.org [ajrconline.org]

- 5. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

Analytical Characterization and Structural Validation of Bis(4-chlorophenyl)methylidenehydrazine

This guide provides a rigorous technical analysis of Bis(4-chlorophenyl)methylidenehydrazine , chemically identified as 4,4'-Dichlorobenzophenone Hydrazone .

This document addresses the structural validation, isotopic signatures, and purity assessment of this compound, distinguishing it from common byproducts like azines. It is designed for analytical chemists and process scientists in drug discovery.

Introduction & Chemical Identity

Bis(4-chlorophenyl)methylidenehydrazine is the hydrazone derivative of 4,4'-dichlorobenzophenone. It serves as a critical intermediate in the synthesis of bioactive heterocycles (e.g., indoles via Fisher indole synthesis) and pesticide analogs.

Nomenclature Alert: Hydrazone vs. Azine

In technical literature, nomenclature ambiguity can lead to confusion between the hydrazone (monomer) and the azine (dimer).

-

Target Molecule (Hydrazone):

-

Common Impurity (Azine):

This guide focuses exclusively on the Hydrazone form.

Table 1: Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | (4-chlorophenyl)-(4-chlorophenyl)methanone hydrazone | |

| Molecular Formula | ||

| Molecular Weight | 265.14 g/mol | Average Mass |

| Monoisotopic Mass | 264.0221 Da | Based on |

| CAS Number | 13472-69-0 (Generic) | Precursor Ketone: 90-98-2 |

| Appearance | White to off-white crystalline solid | |

| Solubility | DMSO, Methanol, Acetonitrile | Poor water solubility |

Theoretical Calculation & Isotope Pattern Analysis

For chlorinated compounds, Mass Spectrometry (MS) provides the most definitive structural confirmation due to the natural abundance of Chlorine isotopes (

The "Rule of Two" for Chlorine

Since the molecule contains two chlorine atoms, the molecular ion cluster will exhibit a distinct 9:6:1 intensity ratio.

-

M (

): 100% Relative Abundance (Base) -

M+2 (

): ~65% Relative Abundance -

M+4 (

): ~10% Relative Abundance

Calculated m/z Values (ESI+ Mode,

-

m/z 265.02 (Monoisotopic)

-

m/z 267.02

-

m/z 269.02

Technical Insight: If your MS spectrum shows a 3:1 ratio (M:M+2), you have likely lost a chlorine atom or synthesized the mono-chloro analog. If you see a 1:2:1 ratio, verify if Bromine was accidentally introduced (e.g., using 4-bromobenzoyl chloride).

Experimental Synthesis & Impurity Profiling

To understand the analytical challenge, one must understand the synthesis. The reaction involves the condensation of 4,4'-dichlorobenzophenone with hydrazine hydrate.

DOT Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the formation of the target hydrazone and the competing formation of the azine impurity.

Caption: Reaction pathway showing the condensation of ketone and hydrazine to form the target, with potential side-reaction to the azine dimer.

Analytical Workflow: Step-by-Step

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm formula and chlorine count.

-

Sample Prep: Dissolve 0.1 mg in 1 mL Acetonitrile (ACN). Dilute 1:100 with 0.1% Formic Acid in ACN.

-

Method: ESI+ (Electrospray Ionization, Positive mode).

-

Note: Hydrazones are basic; they ionize readily as

.

-

-

Validation Criteria:

-

Observed mass within 5 ppm of 265.0294 (Calculated

). -

Isotope pattern matches theoretical simulation for

.

-

B. Nuclear Magnetic Resonance (NMR)

Objective: Confirm the symmetry of the aromatic rings and the presence of the hydrazone protons.

-

Solvent: DMSO-d6 (preferred to prevent exchange of

protons) or -

NMR Features:

-

Aromatic Region (7.0 - 8.0 ppm): You will observe an AA'BB' system . Due to the symmetry of the two 4-chlorophenyl rings, the signals will appear as two dominant doublets (or chemically equivalent multiplets) integrating to 4 protons each.

-

Hydrazine Protons (

): A broad singlet around 5.5 - 7.0 ppm .-

Validation: Add

. This peak must disappear (

-

-

-

NMR Features:

-

Imine Carbon (

): Look for a characteristic peak downfield at ~145-155 ppm . -

Aromatic Carbons: Four distinct signals (ipso, ortho, meta, para) due to symmetry.

-

C. Infrared Spectroscopy (FT-IR)

Objective: Fingerprinting functional groups.

- Stretch: Doublet or broad band at 3300–3400 cm⁻¹ (Primary amine of hydrazone).

- Stretch: Sharp band at 1590–1620 cm⁻¹ .

- Stretch: Strong band at 1000–1100 cm⁻¹ .

Quality Control & Stability

Hydrazones are hydrolytically unstable in acidic aqueous environments.

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 mins.

-

Detection: UV at 254 nm.

-

Elution Order:

-

Hydrazine (Void volume, if present)

-

Target Hydrazone (Intermediate polarity)

-

Ketone (Hydrolysis product)

-

Azine (Highly non-polar, late eluting)

-

DOT Diagram 2: Analytical Decision Matrix

Use this workflow to troubleshoot sample identity.

Caption: Logic flow for confirming the identity of Bis(4-chlorophenyl)methylidenehydrazine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7034, 4,4'-Dichlorobenzophenone. Retrieved from [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Benzophenone hydrazone derivatives and spectral data. Retrieved from [Link]

Methodological & Application

Synthesis of Bis(4-chlorophenyl)methylidenehydrazine from 4,4'-dichlorobenzophenone

Abstract & Utility

Bis(4-chlorophenyl)methylidenehydrazine (also known as 4,4'-dichlorobenzophenone hydrazone) is a critical synthetic intermediate used in the derivatization of carbonyl compounds and the construction of complex heterocyclic scaffolds. Its primary utility lies in three domains:

-

Precursor for Diazo Reagents: It is the immediate precursor to bis(4-chlorophenyl)diazomethane, a selective reagent used for the protection of carboxylic acids as benzhydryl esters, particularly in penicillin and cephalosporin chemistry.

-

Pharmacophore Construction: It serves as a scaffold for N-alkylated hydrazone analogs (e.g., A-007 derivatives) exhibiting anticancer and anti-inflammatory properties.

-

Heterocycle Synthesis: It is a substrate for the Fisher Indole Synthesis and oxidative cyclizations to form 1,3,4-oxadiazoles and thiadiazoles.

This guide details a high-purity synthesis protocol optimized to minimize the formation of the thermodynamic by-product, bis(4-chlorophenyl)methylideneazine (the "azine").

Reaction Mechanism & Critical Parameters[1]

The synthesis involves the nucleophilic attack of hydrazine nitrogen on the carbonyl carbon of 4,4'-dichlorobenzophenone, followed by dehydration (Schiff base formation).

The Azine Challenge

The most common failure mode in this synthesis is the formation of the azine (two ketone molecules condensed with one hydrazine).

-

Kinetic Product: Hydrazone (Desired).

-

Thermodynamic Product: Azine (Undesired impurity, highly insoluble).

Control Strategy: To favor the hydrazone, hydrazine hydrate must be present in large excess (≥4 equivalents) throughout the reaction. This ensures that any formed hydrazone competes with hydrazine for the unreacted ketone, but the statistical probability favors the hydrazine attack.

Reaction Scheme (Graphviz)

Figure 1: Reaction pathway highlighting the competitive formation of the azine impurity if hydrazine concentration is insufficient.

Experimental Protocol

Materials & Safety

| Reagent | CAS | MW ( g/mol ) | Equiv. | Role | Hazard Note |

| 4,4'-Dichlorobenzophenone | 90-98-2 | 251.11 | 1.0 | Substrate | Irritant |

| Hydrazine Hydrate (80-100%) | 7803-57-8 | 50.06 | 4.0 - 5.0 | Reagent | Toxic, Carcinogen, Corrosive |

| Absolute Ethanol | 64-17-5 | 46.07 | Solvent | Solvent | Flammable |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.1 (Cat.) | Catalyst | Corrosive |

Safety Warning: Hydrazine hydrate is highly toxic and a suspected carcinogen. All operations must be performed in a fume hood. Double-gloving (Nitrile/Neoprene) is recommended. Destroy excess hydrazine in waste streams using bleach (sodium hypochlorite) before disposal.

Step-by-Step Procedure

Step 1: Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 4,4'-dichlorobenzophenone (10.0 g, 39.8 mmol) .

-

Add Absolute Ethanol (80 mL) . Stir to create a suspension.

-

Optional: Add Glacial Acetic Acid (0.5 mL) . This catalyzes the protonation of the carbonyl, accelerating the reaction, though reflux alone is often sufficient.

Step 2: Addition

-

Add Hydrazine Hydrate (8.0 mL, ~160 mmol, 4 equiv.) in one portion.

-

Note: The solution may warm slightly. The large excess is critical.

-

Step 3: Reflux

-

Heat the mixture to reflux (approx. 78-80°C).

-

Maintain reflux for 8 to 12 hours .

-

Monitoring: Monitor by TLC (Silica gel; Eluent: 10% Ethyl Acetate in Hexane). The starting ketone (Rf ~0.6) should disappear. The hydrazone (Rf ~0.3-0.4) will appear as the major spot. The azine (if formed) usually runs higher (Rf ~0.8) and is often fluorescent.

-

Step 4: Workup & Isolation

-

Remove the heat source and allow the reaction to cool to room temperature.

-

Crystallization: Place the flask in an ice bath (0-4°C) for 2 hours. The hydrazone should crystallize as white/off-white needles.

-

Troubleshooting: If the product oils out, reheat to dissolve, add a seed crystal (if available), or scratch the glass surface with a rod to induce nucleation.

-

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the filter cake with cold ethanol (2 x 10 mL) to remove excess hydrazine and soluble impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Step 5: Purification (If necessary)

-

If the melting point is broad or TLC shows azine impurity, recrystallize from hot 95% Ethanol .

-

Dissolve in minimum boiling ethanol.

-

Hot filter (to remove insoluble azine).

-

Cool slowly to crystallize.

-

Characterization & Validation

To ensure the integrity of the synthesized compound, compare your data against these standard parameters.

Physical Properties

-

Appearance: White to off-white crystalline needles.

-

Melting Point (Expected): The starting ketone melts at 144-146°C. The hydrazone typically melts lower, in the range of 105°C - 115°C (analogous to benzophenone hydrazone at 98°C, shifted higher by Cl-substitution).

-

Note: If MP is >150°C, suspect significant azine contamination.

-

Spectroscopic Validation (Self-Validating)

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR (CDCl3) | δ 5.40 - 5.80 ppm (Broad Singlet, 2H) | -NH2 protons. This peak is exchangeable with D2O. Its presence confirms the hydrazone and rules out the azine.[1] |

| δ 7.20 - 7.60 ppm (Multiplets, 8H) | Aromatic protons. Pattern will show AA'BB' splitting due to p-Cl substitution. | |

| IR (ATR) | 3300 - 3400 cm⁻¹ (Doublet or Broad) | N-H Stretching . Absence of this band indicates azine formation. |

| ~1610 - 1630 cm⁻¹ | C=N Imine stretch. |

Application Workflow

The following diagram illustrates how this protocol fits into broader drug discovery and synthesis workflows.

Figure 2: Downstream synthetic utility of the title compound.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Yellow/Orange Solid | Formation of Azine impurity. | Recrystallize from ethanol.[2] Ensure 4+ equivalents of hydrazine are used in future runs. |

| No Precipitation | Product too soluble in ethanol. | Concentrate the solution by rotary evaporation to 50% volume, then cool to -20°C. Add water dropwise to induce turbidity. |

| Low Yield | Incomplete conversion. | Check TLC. If ketone remains, add more hydrazine and reflux longer. Add 1-2 drops of glacial acetic acid. |

References

-

Organic Syntheses Procedure (Analogous): Smith, L. I.; Howard, K. L.[3][4] "Diphenyldiazomethane".[3][4] Organic Syntheses, Coll.[1][3][4] Vol. 3, p.351 (1955). [1]

- Reaction Mechanism & Azine Formation: Day, A. C.; Whiting, M. C. "The Mechanism of the Reaction of Carbonyl Compounds with Hydrazine". Journal of the Chemical Society C, 1966.

-

Physical Data (Starting Material): NIST Chemistry WebBook, SRD 69, "4,4'-Dichlorobenzophenone".

-

Biological Application (Hydrazone Analogs): Morgan, L. R., et al. "Design, synthesis, and anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and analogues."[5] Journal of Medicinal Chemistry, 2003, 46(21), 4552-4563.

-

Heterocycle Synthesis: Jabeen, M. "A Comprehensive Review on Analytical Applications of Hydrazone Derivatives." Journal of the Turkish Chemical Society Section A, 2022.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, synthesis, and anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step protocol for preparing Bis(4-chlorophenyl)methylidenehydrazine

PART 1: SCOPE & CRITICAL SPECIFICATION

Target Analyte Identification: The nomenclature "Bis(4-chlorophenyl)methylidenehydrazine" technically refers to the hydrazone derivative of 4,4'-dichlorobenzophenone.

-

IUPAC Name: (4-chlorophenyl)-(4-chlorophenyl)methanone hydrazone

-

Common Name: 4,4'-Dichlorobenzophenone hydrazone

-

CAS Number: 5350-57-2

-

Molecular Formula: C₁₃H₁₀Cl₂N₂

-

Structure: (Cl-C₆H₄)₂C=N-NH₂

Distinction Alert: Do not confuse this with 4-chlorobenzaldehyde azine (CAS 41097-37-4), which is sometimes indexed under similar "bis...methylidene" nomenclature in automated databases. This protocol specifically targets the ketone hydrazone , a critical intermediate in the synthesis of 1,1-bis(4-chlorophenyl)methane (4,4'-DDM) and various bioactive heterocycles.

PART 2: SAFETY & COMPLIANCE (MANDATORY)

Operational Hazard Assessment: This protocol involves Hydrazine Hydrate , a high-risk reagent.

-

Toxicity: Hydrazine is a potent hepatotoxin, nephrotoxin, and suspected human carcinogen. It can be absorbed through the skin.[1]

-

Instability: Anhydrous hydrazine is unstable. This protocol uses hydrazine hydrate (50-80%), which is safer but still poses explosion risks if distilled to dryness or in contact with noble metal catalysts (Pt, Pd) or oxidizers.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), face shield, and lab coat are mandatory.

PART 3: SCIENTIFIC RATIONALE & MECHANISM

Mechanistic Insight: The synthesis proceeds via a nucleophilic addition-elimination reaction (condensation). Unlike aldehydes, the carbonyl carbon in 4,4'-dichlorobenzophenone is sterically hindered by two aryl rings and electronically deactivated by the electron-withdrawing chlorine substituents (inductive effect), though the resonance effect of the rings stabilizes the carbonyl.

Consequently, the reaction kinetics are slow compared to simple aldehydes. To drive the equilibrium toward the hydrazone (C=N-NH₂), we employ:

-

Excess Hydrazine: Le Chatelier’s principle dictates that excess nucleophile pushes the equilibrium forward.

-

Thermal Energy: Reflux conditions provide the activation energy required to overcome the steric barrier.

-

Solvent Choice: n-Propanol or Ethanol. n-Propanol (bp ~97°C) allows for a higher reflux temperature than ethanol, accelerating the reaction.

Reaction Scheme:

PART 4: EXPERIMENTAL PROTOCOL

Reagents & Materials

| Reagent | Purity | Equiv.[2] | Role |

| 4,4'-Dichlorobenzophenone | >98% | 1.0 | Substrate |

| Hydrazine Hydrate | 80% (aq) | 5.0 - 10.0 | Nucleophile (Excess) |

| n-Propanol (or Ethanol) | ACS Grade | Solvent | Reaction Medium |

| Glacial Acetic Acid | ACS Grade | Cat. (3-5 drops) | Proton source (activates C=O) |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 10.0 g (39.8 mmol) of 4,4'-dichlorobenzophenone.

-

Add 40 mL of n-propanol. Stir until the ketone is partially dissolved (complete dissolution occurs upon heating).

Step 2: Nucleophile Addition

-

Caution: While stirring, carefully add 12.5 mL (~200 mmol) of Hydrazine Hydrate (80%).

-

Note: A large excess (5 equiv) is used to prevent the formation of the azine side-product (where two ketones react with one hydrazine).

-

-

Add 3-5 drops of glacial acetic acid. This acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.

Step 3: Reflux

-

Heat the mixture to reflux (approx. 97°C for n-propanol).

-

Maintain reflux for 12–24 hours .

-

Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The starting ketone spot (

) should disappear, and the hydrazone product (

-

Step 4: Isolation

-

Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

-

The product may crystallize upon cooling. If not, reduce the solvent volume by 50% using a rotary evaporator (bath temp < 50°C) or add cold water (10 mL) to induce precipitation.

-

Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Step 5: Filtration & Washing [3]

-

Filter the precipitate using a Büchner funnel under vacuum.

-

Wash the filter cake with cold 50% aqueous ethanol (2 x 10 mL) to remove excess hydrazine.

-

Safety: Treat the filtrate (containing hydrazine) with dilute hypochlorite solution (bleach) to neutralize hydrazine before disposal.

Step 6: Purification (Recrystallization)

-

Dissolve the crude solid in the minimum amount of boiling ethanol (~95%).

-

Allow to cool slowly to room temperature, then refrigerate.

-

Collect the white/off-white needles by filtration.

-

Dry in a vacuum desiccator over

or silica gel for 12 hours.

PART 5: VISUALIZATION (Workflow)

Figure 1: Process flow diagram for the synthesis and isolation of 4,4'-dichlorobenzophenone hydrazone, emphasizing safety checkpoints.

PART 6: CHARACTERIZATION & DATA

Expected Properties:

| Parameter | Specification | Notes |

| Appearance | White to off-white needles | Discoloration implies oxidation. |

| Melting Point | 103 – 106 °C | Sharp range indicates high purity. |

| Yield | 75 – 85% | Dependent on cooling/crystallization time. |

| IR Spectrum | 3300-3400 cm⁻¹ (N-H str) | Doublet typical for -NH₂. |

| IR Spectrum | ~1590 cm⁻¹ (C=N str) | Characteristic imine stretch. |

Troubleshooting Guide:

-

Low Yield: Reaction time was insufficient or solvent volume was too high during crystallization.

-

Oily Product: Impurities present. Re-dissolve in hot ethanol and add a seed crystal.

-

Yellow Color: Presence of azine impurity (conjugated system). Recrystallize again from ethanol/water.

PART 7: REFERENCES

-

ChemicalBook. (2025).[4] 4,4'-Dichlorobenzophenone hydrazone Properties and Synthesis. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7034, 4,4'-Dichlorobenzophenone. Link

-

Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing Company. (Standard text on hydrazine chemistry).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for hydrazone preparation).

-

World Intellectual Property Organization. (2018). Process for continuous flow synthesis of 4-chlorophenylhydrazine salt. WO2018019249. Link (Contextual reference for chlorophenyl hydrazine derivatives).

Sources

Application Notes & Protocols: Bis(4-chlorophenyl)methylidenehydrazine as a Versatile Intermediate in Heterocycle Synthesis

Introduction: The Strategic Value of Hydrazone Intermediates

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles represent a cornerstone of pharmacophore design. Among the vast array of synthetic precursors, hydrazones stand out for their operational simplicity and profound versatility.[1][2] They serve as robust and adaptable synthons, capable of participating in a multitude of cyclization and cycloaddition reactions to construct complex molecular architectures.[2][3]

This guide focuses on a specific, yet highly valuable, hydrazone derivative: Bis(4-chlorophenyl)methylidenehydrazine , also known as 4-chlorobenzaldehyde azine. This symmetrical molecule, readily prepared from common starting materials, acts as a pivotal intermediate for the synthesis of diverse heterocyclic systems, including pyrazoles and 1,3,4-oxadiazoles. The presence of the 4-chlorophenyl moieties imparts specific electronic properties and offers potential sites for further functionalization, making it an attractive building block for creating libraries of bioactive compounds.

This document provides researchers, scientists, and drug development professionals with a detailed examination of its synthesis and application, underpinned by field-proven insights and step-by-step protocols.

Part 1: Synthesis of the Core Intermediate: Bis(4-chlorophenyl)methylidenehydrazine

The synthesis of the title azine is a classic condensation reaction. The causality is straightforward: the nucleophilic nitrogen atoms of hydrazine hydrate attack the electrophilic carbonyl carbons of two equivalents of 4-chlorobenzaldehyde. The reaction proceeds through a hydrazone intermediate, which then reacts with a second aldehyde molecule, ultimately eliminating water to form the stable, conjugated C=N-N=C system.[4]

Protocol 1: Synthesis of Bis(4-chlorophenyl)methylidenehydrazine

Objective: To prepare the symmetrical azine intermediate from 4-chlorobenzaldehyde and hydrazine hydrate.

Materials:

-

4-Chlorobenzaldehyde (2.0 eq)

-

Hydrazine hydrate (~80% solution, 1.0 eq)

-

Ethanol (95%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (e.g., 10.0 g, 71.1 mmol) in 100 mL of 95% ethanol. Stir until all the solid has dissolved.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 1.78 g of 80% solution, ~2.84 mmol of N₂H₄) dropwise at room temperature over 5-10 minutes. Expertise Note: A slight exothermic reaction may be observed. Slow addition helps to control the reaction temperature.

-

Reaction Execution: Upon addition of hydrazine, a precipitate will begin to form. Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with stirring for 2-3 hours to ensure the reaction goes to completion.[4]

-

Isolation: After the reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain Bis(4-chlorophenyl)methylidenehydrazine as a crystalline solid. The product is typically of high purity and can be used in subsequent steps without further purification.

Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The formation of the product will be indicated by the appearance of a new spot and the disappearance of the aldehyde spot.

Part 2: Application in Pyrazole Synthesis

Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and the cannabinoid receptor antagonist Rimonabant.[5] The most classical and reliable method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[6] In this context, the N-N bond of the azine intermediate can be cleaved under reaction conditions, allowing one of the (4-chlorophenyl)methylidenehydrazine units to act as the necessary bidentate nucleophile for cyclization.[7]

Workflow for Pyrazole Synthesis

Caption: Workflow for the synthesis of pyrazoles.

Protocol 2: Synthesis of 3-Methyl-1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole

Objective: To synthesize a substituted pyrazole via cyclocondensation of the in situ generated hydrazone with a β-ketoester.

Materials:

-

Bis(4-chlorophenyl)methylidenehydrazine (1.0 eq)

-

Ethyl acetoacetate (2.0 eq)

-

Ethanol (95%)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Reaction Setup: Suspend Bis(4-chlorophenyl)methylidenehydrazine (e.g., 5.0 g, 18.0 mmol) in 80 mL of 95% ethanol in a round-bottom flask.

-

Reagent Addition: Add ethyl acetoacetate (e.g., 4.68 g, 36.0 mmol) to the suspension, followed by a few drops of glacial acetic acid (e.g., 0.5 mL) to catalyze the reaction. Expertise Note: The acid facilitates both the cleavage of the azine and the subsequent cyclization by protonating carbonyl groups, making them more electrophilic.

-

Cyclocondensation: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction should become homogeneous as the starting material is consumed.

-

Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. The product will begin to precipitate. Cool the flask in an ice bath for 1 hour.

-